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Compound of Interest

Compound Name: Amino-PEG10-Amine

Cat. No.: B605450 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the chemical

conjugation of Amino-PEG10-Amine with N-hydroxysuccinimide (NHS) esters and carboxylic

acids. Amino-PEG10-Amine is a homobifunctional crosslinking reagent featuring two primary

amine groups separated by a 10-unit polyethylene glycol (PEG) spacer.[1] The hydrophilic PEG

chain enhances the solubility of the resulting conjugates in aqueous media, making this

reagent highly valuable in bioconjugation.[1] These reactions are fundamental in PEGylation, a

process widely used in pharmaceutical development to improve the pharmacokinetic and

pharmacodynamic properties of therapeutic molecules.[2] PEGylation can extend the

circulating half-life, increase stability, enhance solubility, and reduce the immunogenicity of

proteins, peptides, and other drug candidates.[3][4]

Chemical Principles and Reaction Mechanisms
Reaction with NHS Esters
The reaction between a primary amine (from Amino-PEG10-Amine) and an NHS ester

proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile,

attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and

releases N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and specific for

primary amines under mild conditions.
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The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. In

this range, the amine groups are sufficiently deprotonated and nucleophilic. Below this range,

protonated amines are unreactive, while above it, the hydrolysis of the NHS ester becomes a

significant competing reaction that can lower the conjugation yield.
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Caption: Reaction of Amino-PEG10-Amine with an NHS ester.

Reaction with Carboxylic Acids (EDC/NHS Chemistry)
To conjugate Amino-PEG10-Amine to a molecule containing a carboxylic acid (-COOH), a

two-step coupling process using a carbodiimide, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) is typically

employed.

Activation Step: EDC reacts with the carboxyl group to form a highly reactive and unstable

O-acylisourea intermediate. This step is most efficient in an acidic buffer, typically MES buffer

at pH 4.7-6.0.

NHS Ester Formation: The unstable intermediate reacts with NHS (or its water-soluble

analog, Sulfo-NHS) to create a more stable, amine-reactive NHS ester.
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Conjugation Step: The newly formed NHS ester reacts with the primary amine of Amino-
PEG10-Amine to form a stable amide bond, analogous to the reaction described in section

1.1. This final step is most efficient at a pH of 7.2-8.5.

Molecule-COOH

O-acylisourea
(Unstable Intermediate)

+ EDC
(pH 4.7-6.0)

Molecule-NHS Ester
(Amine-Reactive)

+ NHS

Stable Amide Bond
(Molecule-CO-NH-PEG10-NH₂)

+ Amino-PEG10-Amine
(pH 7.2-8.5)

Amino-PEG10-Amine

Click to download full resolution via product page

Caption: EDC/NHS mediated coupling with a carboxylic acid.

Quantitative Data Summary
The efficiency of conjugation reactions depends on several factors, including pH, buffer

composition, temperature, and reactant ratios. The following table summarizes typical reaction

parameters.
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Parameter Reaction with NHS Ester
Reaction with Carboxylic
Acid (EDC/NHS)

Optimal pH 7.2 - 8.5
Activation: 4.7 -

6.0Conjugation: 7.2 - 8.5

Recommended Buffers
Phosphate (PBS), HEPES,

Bicarbonate, Borate

Activation: MESConjugation:

PBS, HEPES

Incompatible Buffers
Buffers with primary amines

(e.g., Tris, Glycine)

Buffers with primary amines or

carboxylates

Typical Molar Ratio

1:1 to 2:1 (NHS Ester : Amine)

for small molecules. 5 to 20-

fold molar excess of NHS ester

for proteins.

1.2 eq EDC, 10 eq NHS, 2 eq

Amine-PEG (relative to COOH)

Reaction Time

30-60 minutes at room

temperature, or 2 hours on ice.

Can extend up to 24 hours

depending on substrate.

Activation: 15

minutesConjugation: 2 hours

to overnight

Temperature
4°C to Room Temperature (20-

25°C)
Room Temperature (20-25°C)

Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment involving

Amino-PEG10-Amine.
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Caption: General workflow for bioconjugation experiments.
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Protocol 1: Conjugation to an NHS Ester-Functionalized
Molecule
This protocol describes the reaction of Amino-PEG10-Amine with a molecule already

containing an NHS ester group.

Materials:

Amino-PEG10-Amine

NHS ester-functionalized molecule (e.g., protein, peptide, small molecule)

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5 (PBS) or 100 mM Sodium

Bicarbonate, pH 8.3. Avoid buffers containing primary amines.

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

Prepare Molecule Solution: Dissolve the NHS ester-functionalized molecule in the Reaction

Buffer to a final concentration of 1-10 mg/mL.

Prepare Amino-PEG10-Amine Solution: Immediately before use, prepare a 10 mM stock

solution of Amino-PEG10-Amine in anhydrous DMF or DMSO. Do not store the stock

solution, as PEG reagents can be hygroscopic.

Reaction: Add a 1.5 to 2-fold molar excess of the Amino-PEG10-Amine solution to the

molecule solution with gentle mixing. Ensure the final concentration of the organic solvent

(DMF/DMSO) does not exceed 10% of the total reaction volume to prevent denaturation of

proteins.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at

4°C. Reaction progress can be monitored by LC-MS or TLC.
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Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-

100 mM. Incubate for 30 minutes at room temperature. This step hydrolyzes any unreacted

NHS esters.

Purification: Remove excess Amino-PEG10-Amine and quenching reagents from the

conjugated product via dialysis, size-exclusion chromatography (SEC), or another suitable

purification method.

Storage: Store the purified PEGylated product under conditions optimal for the parent

molecule.

Protocol 2: Conjugation to a Carboxylic Acid using
EDC/NHS
This protocol describes the two-step conjugation of Amino-PEG10-Amine to a molecule

containing a carboxylic acid.

Materials:

Amino-PEG10-Amine

Carboxylic acid-containing molecule

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0.

Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

Anhydrous DMF or DMSO

Quenching reagent (e.g., hydroxylamine, Tris, or DTT to quench EDC if needed)

Purification system (e.g., dialysis, SEC)

Procedure:
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Equilibrate Reagents: Allow EDC, NHS, and the carboxylic acid-containing molecule to

equilibrate to room temperature before opening vials to prevent moisture condensation.

Prepare Molecule Solution: Dissolve the carboxylic acid-containing molecule (1 equivalent)

in Activation Buffer.

Activation: Add EDC (1.2 equivalents) to the molecule solution and stir for 10 minutes at

room temperature. Subsequently, add NHS (10 equivalents) and continue stirring for an

additional 15-60 minutes at room temperature to form the amine-reactive NHS ester.

Prepare Amino-PEG10-Amine: While the activation reaction proceeds, dissolve Amino-
PEG10-Amine (2 equivalents) in the Conjugation Buffer.

Conjugation: Add the Amino-PEG10-Amine solution to the activated molecule mixture.

Adjust the pH of the entire reaction mixture to 7.2-7.5 using the Conjugation Buffer or a dilute

base if necessary.

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C

with gentle stirring.

Quenching: Stop the reaction by adding a quenching reagent such as hydroxylamine or Tris

buffer to hydrolyze any remaining active esters.

Purification: Purify the final conjugate using an appropriate method like dialysis or SEC to

remove byproducts and unreacted reagents.

Storage: Store the purified PEGylated product under conditions optimal for the parent

molecule.

Applications in Research and Drug Development
The conjugation of molecules using Amino-PEG10-Amine is a versatile strategy with broad

applications:

Improving Pharmacokinetics: PEGylation is a proven method to increase the half-life and

stability of therapeutic proteins, peptides, and small molecules, leading to reduced dosing

frequency.
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Drug Delivery: PEGylated molecules can be used as carriers for targeted drug delivery,

particularly in oncology, to leverage the enhanced permeability and retention (EPR) effect in

tumor tissues.

Surface Modification: The functionalization of surfaces, such as nanoparticles, quantum dots,

and self-assembled monolayers, with PEG chains significantly reduces non-specific protein

binding.

ADC and PROTAC Linkers: The hydrophilic PEG spacer is commonly incorporated into

linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras

(PROTACs) to improve their solubility and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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